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Introduction

Al-10-104 is a small molecule inhibitor that targets the protein-protein interaction (PPI) between
the Core-Binding Factor Subunit Beta (CBF[3) and Runt-related transcription factors (RUNX).[1]
[2] RUNX transcription factors are crucial in hematopoiesis and have been implicated in various
cancers, including leukemia and ovarian cancer.[1][3] Al-10-104 functions as an allosteric
inhibitor by binding to CBF[3, which induces a conformational change that prevents its
association with RUNX proteins.[2][4] This disruption inhibits the formation of a functional
transcription factor complex, leading to altered gene expression and reduced cancer cell
proliferation.[2][3]

These application notes provide detailed protocols for determining the half-maximal inhibitory
concentration (IC50) of Al-10-104 using both biochemical and cell-based assays.

Mechanism of Action: Al-10-104

AIl-10-104 disrupts the formation of the core-binding factor, a heterodimeric transcription factor
complex composed of a CBFf3 subunit and a DNA-binding RUNX subunit. By binding
allosterically to CBFf3, Al-10-104 prevents the CBFB-RUNX interaction, which is essential for
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the stability and DNA-binding activity of RUNX proteins. This leads to the inhibition of RUNX-
mediated gene transcription.
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Caption: Mechanism of Al-10-104 action.

Quantitative Data Summary

The potency of Al-10-104 has been evaluated in various biochemical and cellular systems. The
reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition)
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values are summarized below.

Reported IC50 /

Assay Type System / Cell Line Reference
GI50 (M)
Biochemical Assay
FRET (CBFB-RUNX B ,
Purified Proteins 1.25 [2][4]

Binding)

Cell-Based Assays

Cell
Growth/Metabolism
(MTS)

T-cell acute
lymphoblastic
leukemia (T-ALL) cell

lines

Varies by cell line (low

UM range)

[1]

Varies by cell line

Cell Viability Ovarian Cancer Cell
] ] (e.g., ~7 UM for [3]
(CellTiter-Glo) Lines (e.g., OVCARS)
OVCARS)
Adult T-cell
Cell Viability leukemia/lymphoma 1-10 [51[6]
(ATL) cell lines
o Normal Human
Growth Inhibition 15.4 [1]

Hematopoietic Cells

Experimental Protocols
Protocol 1: Biochemical IC50 Determination via FRET

Assay

This protocol describes a Forster Resonance Energy Transfer (FRET)-based assay to directly

measure the ability of Al-10-104 to disrupt the CBF-RUNX protein-protein interaction in vitro.

[4]
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Prepare Reagents:

- Cerulean-RUNX (Donor)
- Venus-CBFf3 (Acceptor)
- Assay Buffer
- Al-10-104 Serial Dilution

'

Plate Assay Components:
Add buffer, Cerulean-RUNX,
and Venus-CBFf to wells

i

Add Al-10-104 or DMSO
(vehicle control) to wells

'

Incubate plate at room temperature,
protected from light

'

Measure Fluorescence:
- Excite at Donor Wavelength (e.g., 433 nm)
- Read Emission at Donor (474 nm)
and Acceptor (525 nm) Wavelengths

'

Analyze Data:
- Calculate Emission Ratio (525/474 nm)
- Plot Ratio vs. [Al-10-104]
- Fit curve (non-linear regression)
to determine 1C50

Click to download full resolution via product page

Caption: Workflow for FRET-based IC50 determination.
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Methodology:

e Protein Preparation: Express and purify recombinant fusion proteins: the RUNX1 Runt
domain fused to a donor fluorophore (e.g., Cerulean) and CBFf3 fused to an acceptor
fluorophore (e.g., Venus).[2]

» Reagent Preparation:
o Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[4]

o Create a serial dilution of Al-10-104 in the assay buffer. A typical starting concentration
might be 100 uM, diluted in 2- or 3-fold steps. Prepare a vehicle control using DMSO.

o Assay Procedure:
o In a 384-well microplate, add the assay buffer.

o Add the Cerulean-Runt domain and Venus-CBF[ proteins to a final concentration of 100
nM each.[2]

o Add the diluted Al-10-104 or DMSO control to the wells. Ensure the final DMSO
concentration is constant across all wells (e.g., <1%).[4]

o Incubate the plate at room temperature for 1 hour, protected from light.[4]
» Data Acquisition:

o Use a plate reader to measure fluorescence. Excite the donor fluorophore (Cerulean at
~433 nm).

o Measure the emission intensity from both the donor (at ~474 nm) and the acceptor (FRET
signal at ~525 nm).[2]

o Data Analysis:

o Calculate the ratio of acceptor emission to donor emission (525 nm / 474 nm) for each
well.
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o Plot the emission ratio against the logarithm of the Al-10-104 concentration.

o Fit the resulting dose-response curve using a non-linear regression model (e.g., four-
parameter variable slope) to determine the IC50 value.[7]

Protocol 2: Cellular IC50 Determination via Cell Viability
Assay

This protocol measures the effect of Al-10-104 on the proliferation and viability of cancer cells,
providing a functional IC50 (or GI50) value. The CellTiter-Glo® Luminescent Cell Viability
Assay is used as an example, which quantifies ATP as an indicator of metabolically active cells.

[1]3]
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Seed cells in a 96-well plate
and allow to adhere overnight

'

Treat cells with serial dilutions
of Al-10-104 or DMSO control

l

Incubate for a defined period
(e.g., 72 hours)

'

Add CellTiter-Glo® Reagent
to each well

'

Mix to induce cell lysis
and stabilize luminescent signal

'

Measure luminescence
using a plate reader

'

Analyze Data:
- Normalize luminescence to DMSO control
- Plot % Viability vs. [Al-10-104]
- Fit curve to determine IC50

Click to download full resolution via product page

Caption: Workflow for cell viability IC50 determination.

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15604058/docs?utm_src=pdf-body-img#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Methodology:

e Cell Culture: Culture the desired cancer cell line (e.g., T-ALL cell line KOPTK1 or ovarian
cancer line OVCARS8) under standard conditions.[1][3]

o Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and
allow them to attach and resume growth for 24 hours.

e Compound Treatment:

o Prepare a serial dilution of Al-10-104 in culture medium. Concentrations might range from
0.1 pM to 50 pM.

o Remove the old medium from the cells and add the medium containing the various
concentrations of Al-10-104 or a DMSO vehicle control.

 Incubation: Incubate the cells for a period relevant to the cell line's doubling time, typically 72
hours.[1][3]

o Assay Procedure (CellTiter-Glo®):

o

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[e]

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each
well.

[e]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Measure the luminescence of each well using a plate reader.
o Data Analysis:

o Subtract the background luminescence (wells with medium only).

o Normalize the data by expressing the luminescence of treated wells as a percentage of
the vehicle (DMSO) control.
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o Plot the percent viability against the logarithm of the Al-10-104 concentration and fit the
curve using non-linear regression to calculate the IC50 value.

Protocol 3: Cellular Target Engagement via Co-

Immunoprecipitation (Co-IP)

This protocol validates that Al-10-104 disrupts the CBF3-RUNX1 interaction within a cellular
context. It does not yield an IC50 value but confirms the mechanism of action at effective

concentrations.[1][2]
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Treat cells (e.g., KOPTK1)
with DMSO or increasing
concentrations of Al-10-104 for 6h

,

Harvest and lyse cells
in modified RIPA buffer

,

Immunoprecipitate RUNX1:
- Add anti-RUNX1 antibody
- Add Protein A/G beads

:

Incubate to allow
antibody-protein-bead
complex formation

,

Wash beads to remove
non-specific binding

:

Elute proteins from beads
(e.g., by boiling in sample buffer)

;

Perform Western Blot:
- Separate proteins by SDS-PAGE
- Probe with anti-CBF3 and
anti-RUNX1 antibodies

:

Analyze Blot:
Check for reduced CBFf signal
in Al-10-104 treated samples

;
@

Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation.
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Methodology:

o Cell Treatment: Culture cells (e.g., 4 x 1076 SEM cells or KOPTKZ1 cells) and treat them with
DMSO (vehicle control) or various concentrations of Al-10-104 (e.g., 5, 10, 20 uM) for 6
hours.[1][2]

e Cell Lysis:

o Harvest the cells and wash with cold PBS.

o Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40,
0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

e Immunoprecipitation:

o Pre-clear the cell lysates with Protein A/G agarose beads.

o Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[1][2]

o Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the
antibody-protein complexes.

e Washes and Elution:

o Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

o Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and
boiling for 5-10 minutes.

o Western Blot Analysis:

o Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF
membrane.

o Probe the membrane with a primary antibody against CBFf3 to detect the co-precipitated
protein.
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o Separately, probe the membrane with a primary antibody against RUNX1 to confirm the
successful immunoprecipitation of the target protein.

o Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate
for detection.

Data Interpretation: A dose-dependent decrease in the amount of CBF[3 detected in the Al-
10-104-treated samples compared to the DMSO control indicates that the compound is
effectively disrupting the RUNX1-CBFf interaction in the cells.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute
lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

2. Small Molecule Inhibitor of CBF3-RUNX Binding for RUNX Transcription Factor Driven
Cancers - PMC [pmc.ncbi.nlm.nih.gov]

3. Small molecule inhibition of the CBFB/RUNX interaction decreases ovarian cancer growth
and migration through alterations in genes related to epithelial-to-mesenchymal transition -
PMC [pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]
5. researchgate.net [researchgate.net]

6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-
cell leukemia/lymphoma - PubMed [pubmed.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols for Measuring Al-10-104
IC50 Values]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604058/docs#application-notes-protocols-for-
measuring-ai-10-104-ic50-values]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b15604058/docs?utm_src=pdf-body#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/product/b15604058/docs?utm_src=pdf-body#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639483/
https://www.benchchem.com/product/b15604058?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://www.benchchem.com/pdf/The_Pharmacophore_of_AI_10_47_A_Technical_Guide_to_Inhibiting_the_CBF_RUNX_Interaction.pdf
https://www.researchgate.net/figure/Small-molecule-AI-10-104-can-dissociate-the-IKZFs-RUNXs-complex-and-potentiate-the_fig4_331079348
https://pubmed.ncbi.nlm.nih.gov/39219309/
https://pubmed.ncbi.nlm.nih.gov/39219309/
https://www.researchgate.net/post/How_to_calculate_IC503
https://www.benchchem.com/product/b15604058/docs#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/product/b15604058/docs#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/product/b15604058/docs#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/product/b15604058/docs#application-notes-protocols-for-measuring-ai-10-104-ic50-values
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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